molecular formula C10H13NO3 B11792330 Methyl 6-ethoxy-5-methylnicotinate

Methyl 6-ethoxy-5-methylnicotinate

Cat. No.: B11792330
M. Wt: 195.21 g/mol
InChI Key: AIQBMHUOMPIOPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-ethoxy-5-methylnicotinate is a chemical compound with the molecular formula C10H13NO3 It is a derivative of nicotinic acid and belongs to the class of nicotinates

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-ethoxy-5-methylnicotinate typically involves the esterification of 6-ethoxy-5-methylnicotinic acid with methanol in the presence of an acidic catalyst. The reaction is carried out under reflux conditions at a temperature range of 80-100°C. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as distillation and chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-ethoxy-5-methylnicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 6-ethoxy-5-methylnicotinate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe to study enzyme-substrate interactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: It is used in the production of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of Methyl 6-ethoxy-5-methylnicotinate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes involved in metabolic processes. The compound may also interact with cellular receptors, leading to changes in cellular signaling and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-ethoxy-5-methylnicotinate is unique due to its specific structural modifications, which confer distinct chemical and biological properties. The presence of the ethoxy and methoxy groups enhances its solubility and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

methyl 6-ethoxy-5-methylpyridine-3-carboxylate

InChI

InChI=1S/C10H13NO3/c1-4-14-9-7(2)5-8(6-11-9)10(12)13-3/h5-6H,4H2,1-3H3

InChI Key

AIQBMHUOMPIOPF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC=C(C=C1C)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.